

1H-Indazole-7-sulfonamide: A Technical Guide for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	1H-Indazole-7-sulfonamide	
Cat. No.:	B061884	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-Indazole-7-sulfonamide**, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental properties, synthesis methodologies, and potential biological activities, drawing upon data from related structural analogs to offer a thorough profile for research and development applications.

Core Compound Data

Property	Value	Source
CAS Number	160975-45-1	[cite:]
Molecular Formula	C7H7N3O2S	[cite:]
Molecular Weight	197.21 g/mol	[cite:]

Synthesis Protocols

While a specific, detailed protocol for the synthesis of **1H-Indazole-7-sulfonamide** is not readily available in the public domain, a general and representative synthesis can be extrapolated from the preparation of structurally similar N-(7-indazolyl)benzenesulfonamide derivatives. The synthesis typically involves the sulfonylation of a 7-aminoindazole precursor.



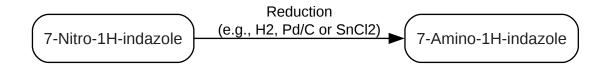
Representative Experimental Protocol: Synthesis of N-(7-indazolyl)benzenesulfonamide Derivatives

This protocol is based on established methods for the synthesis of related compounds and serves as a foundational procedure that can be adapted for **1H-Indazole-7-sulfonamide**.

Step 1: Preparation of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved through the reduction of a corresponding nitro-indazole precursor.

Reaction Scheme:



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Figure 1: General reduction of 7-nitro-1H-indazole.

Procedure:

- Dissolve 7-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride (SnCl₂) in the presence of a strong acid.
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- If using a chemical reductant, stir the reaction mixture at room temperature or with gentle heating.
- Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous work-up to remove inorganic salts.

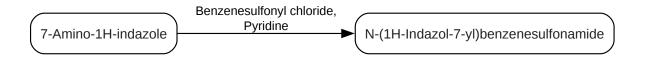


Purify the crude 7-amino-1H-indazole by recrystallization or column chromatography.

Step 2: Sulfonylation of 7-Amino-1H-indazole

The aminosulfonamide is formed by reacting the aminoindazole with a sulfonyl chloride. To obtain the parent **1H-Indazole-7-sulfonamide**, chlorosulfonic acid followed by ammonolysis would be a plausible route, though this requires careful handling of highly reactive intermediates. A more direct laboratory synthesis would involve a protected sulfamoyl chloride. For the purpose of this guide, a general sulfonylation to produce N-aryl derivatives is described.

Reaction Scheme:



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Figure 2: Sulfonylation of 7-amino-1H-indazole.

Procedure:

- Dissolve 7-amino-1H-indazole in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere.
- Cool the solution in an ice bath.
- Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution.
- Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
- Quench the reaction with water or an aqueous solution of a mild acid.
- Extract the product with an organic solvent like ethyl acetate.



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1H-Indazole-7-sulfonamide** is limited, the indazole-sulfonamide scaffold is prevalent in a variety of biologically active molecules, suggesting its potential as a pharmacophore. Research on closely related analogs has identified activities such as cell cycle inhibition and kinase inhibition.

Cell Cycle Inhibition

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative activities. One such derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, was identified as a potent inhibitor of murine leukemia L1210 cells with an IC₅₀ of 0.44 μ M. This suggests that compounds based on the **1H-indazole-7-sulfonamide** core may interfere with the cell division cycle, a key target in cancer therapy.

Table of Antiproliferative Activity of a Related Compound

Compound	Cell Line	IC ₅₀ (μM)
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide	L1210 (murine leukemia)	0.44

Kinase Inhibition

Other indazole-sulfonamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting a potential role in targeting cancer-related signaling pathways.



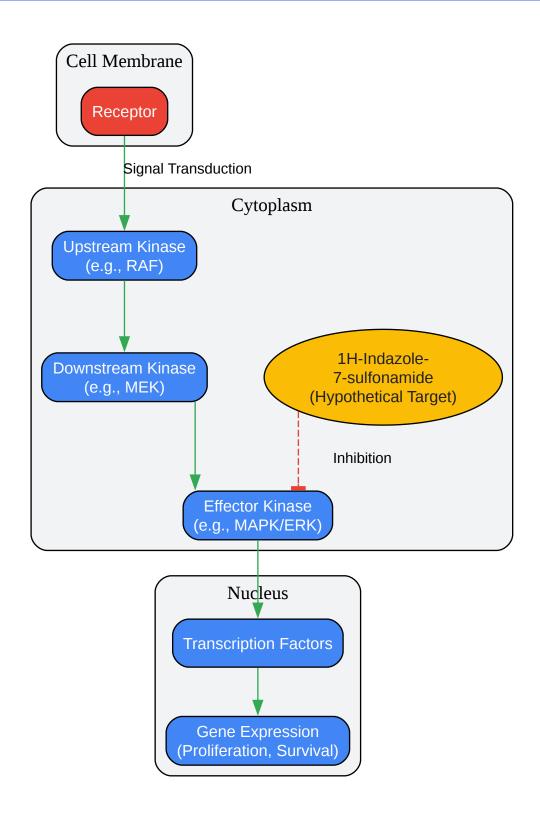




Hypothesized Signaling Pathway Involvement

Based on the activity of its analogs, **1H-Indazole-7-sulfonamide** could potentially modulate signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be a target for such compounds.





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Figure 3: Hypothetical inhibition of a kinase signaling pathway.



Experimental Protocols for Biological Evaluation

To assess the biological activity of **1H-Indazole-7-sulfonamide**, a series of in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cancer cells (e.g., L1210, HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of 1H-Indazole-7-sulfonamide for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay (Example: MAPK1)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

- Assay Setup: In a suitable assay plate, combine the kinase (e.g., recombinant human MAPK1), a specific substrate peptide, and ATP.
- Compound Addition: Add varying concentrations of **1H-Indazole-7-sulfonamide** to the wells.



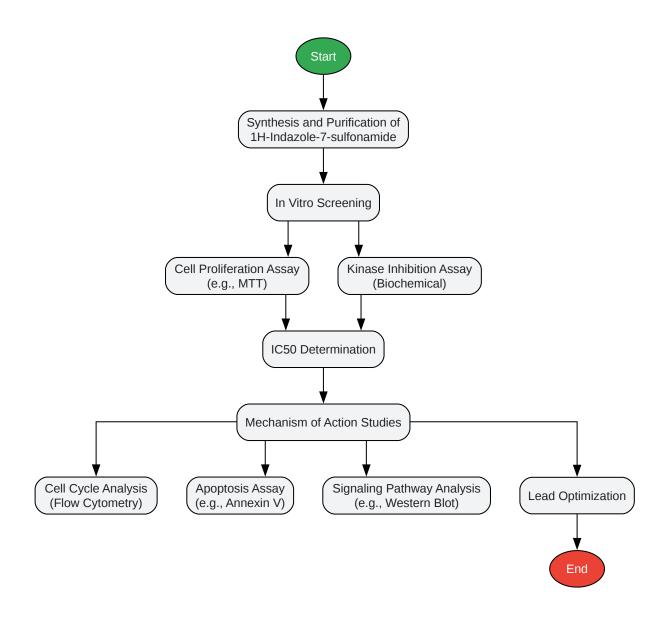




- Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.
- Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.
- Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Workflow for Biological Evaluation





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